

# In-Depth Technical Guide: BI-1935 and its Effect on Arachidonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-1935   |           |
| Cat. No.:            | B15613023 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**BI-1935** is a potent and highly selective small molecule inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid (AA) metabolic cascade. By inhibiting sEH, **BI-1935** effectively modulates the levels of crucial signaling lipids, leading to potential therapeutic effects in cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of **BI-1935**, its mechanism of action, its impact on arachidonic acid metabolism, and detailed experimental protocols for its evaluation.

# Introduction to Arachidonic Acid Metabolism

Arachidonic acid is a polyunsaturated fatty acid that is metabolized in the body through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways. Each of these pathways produces a distinct set of bioactive lipid mediators, collectively known as eicosanoids, which are involved in a wide range of physiological and pathological processes, including inflammation, hemostasis, and blood pressure regulation.

The CYP epoxygenase pathway converts arachidonic acid into epoxyeicosatrienoic acids (EETs). EETs possess potent vasodilatory, anti-inflammatory, and anti-thrombotic properties. However, their biological activity is short-lived as they are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).



## BI-1935: A Potent and Selective sEH Inhibitor

**BI-1935** is a chemical probe designed by Boehringer Ingelheim to be a potent and selective inhibitor of soluble epoxide hydrolase. Its primary mechanism of action is the direct inhibition of sEH, thereby preventing the degradation of EETs and increasing their bioavailability.

# **Potency and Selectivity**

Quantitative data for **BI-1935**'s inhibitory activity and selectivity are summarized in the tables below.

| Parameter  | Value | Reference |
|------------|-------|-----------|
| IC50 (SEH) | 7 nM  | [1]       |

Table 1: In Vitro Potency of **BI-1935** against soluble Epoxide Hydrolase.

| Enzyme/Target              | Inhibition @ 10 μM     | IC50     | Reference |
|----------------------------|------------------------|----------|-----------|
| hCYP2J2                    | > 100-fold selectivity | > 1 μM   | [1]       |
| hCYP2C9                    | > 100-fold selectivity | > 1 μM   | [1]       |
| hCYP2C19                   | > 100-fold selectivity | > 1 μM   | [1]       |
| IL-2                       | > 100-fold selectivity | > 1 μM   | [1]       |
| Thromboxane<br>Synthase    | 96%                    | 0.132 μΜ | [1]       |
| 5-Lipoxygenase (5-<br>LOX) | 66%                    | 5.92 μΜ  | [1]       |

Table 2: Selectivity Profile of **BI-1935**. A Eurofins Safety Panel 44<sup>™</sup> screen against 67 targets showed that 61 of the targets had less than 20% inhibition at a 10 μM concentration of **BI-1935**[1].

# Effect of BI-1935 on Arachidonic Acid Metabolism



The primary effect of **BI-1935** on arachidonic acid metabolism is the modulation of the CYP epoxygenase pathway. By inhibiting sEH, **BI-1935** increases the ratio of EETs to DHETs, which is expected to enhance the beneficial effects of EETs. While specific in vivo data for **BI-1935**'s effect on EET/DHET ratios is not publicly available, studies with other sEH inhibitors have demonstrated a significant increase in this ratio, correlating with therapeutic efficacy[2]. For instance, in a study involving the sEH inhibitor AUDA in mice, the 11,12-EET/11,12-DHET ratio was 6.3-fold greater in the treated group compared to the control group after an inflammatory challenge[2].

# **Signaling Pathways**

The following diagram illustrates the role of **BI-1935** in the arachidonic acid metabolism pathway.



Click to download full resolution via product page

BI-1935 inhibits sEH, increasing EETs and their beneficial effects.

# Experimental Protocols Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)



This protocol is adapted from commercially available kits and provides a general method for assessing the inhibitory activity of compounds like **BI-1935** against sEH.

#### Materials:

- sEH enzyme (human recombinant)
- sEH assay buffer
- sEH substrate (e.g., PHOME (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
- Test compound (BI-1935) and a known sEH inhibitor (positive control, e.g., AUDA)
- 96-well black microplate
- Fluorescence microplate reader (Excitation: ~330-362 nm, Emission: ~465 nm)

#### Procedure:

- Reagent Preparation: Prepare serial dilutions of BI-1935 and the positive control in sEH
  assay buffer. Reconstitute the sEH enzyme and substrate according to the manufacturer's
  instructions.
- Assay Reaction:
  - $\circ$  To each well of the 96-well plate, add 40  $\mu$ L of the sEH enzyme solution.
  - Add 10 μL of the diluted test compound, positive control, or vehicle control to the respective wells.
  - Incubate the plate at room temperature for 15 minutes.
- Initiation of Reaction: Initiate the enzymatic reaction by adding 50 μL of the sEH substrate solution to each well.
- Measurement: Immediately begin kinetic measurement of fluorescence intensity at the specified wavelengths every minute for 30 minutes.



• Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each concentration of **BI-1935** and calculate the IC<sub>50</sub> value using a suitable software.



Click to download full resolution via product page



Workflow for sEH inhibitor screening assay.

# Quantification of EETs and DHETs by LC-MS/MS

This protocol provides a general workflow for the analysis of EETs and DHETs in biological samples.

#### Materials:

- Biological sample (e.g., plasma, tissue homogenate)
- Internal standards (deuterated EETs and DHETs)
- Solid-phase extraction (SPE) cartridges (C18)
- Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)
- LC-MS/MS system with a C18 column

#### Procedure:

- Sample Preparation:
  - Spike the biological sample with a known concentration of the internal standards.
  - Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
  - Centrifuge to pellet the precipitated proteins.
- Solid-Phase Extraction (SPE):
  - Condition the C18 SPE cartridge with methanol followed by water.
  - Load the supernatant from the sample preparation step onto the cartridge.
  - Wash the cartridge to remove interfering substances.
  - Elute the analytes (EETs and DHETs) with an appropriate solvent (e.g., ethyl acetate).
- LC-MS/MS Analysis:

# Foundational & Exploratory





- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject the sample into the LC-MS/MS system.
- Separate the analytes using a gradient elution on the C18 column.
- Detect and quantify the EETs and DHETs using multiple reaction monitoring (MRM) mode.
- Data Analysis:
  - Construct calibration curves for each analyte using standards of known concentrations.
  - Calculate the concentration of each EET and DHET in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Pardon Our Interruption [opnme.com]
- 2. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: BI-1935 and its Effect on Arachidonic Acid Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613023#bi-1935-and-its-effect-on-arachidonic-acid-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com